molecular formula C13H17N3O3 B5774625 N-allyl-3-[(2-methyl-3-furoyl)hydrazono]butanamide

N-allyl-3-[(2-methyl-3-furoyl)hydrazono]butanamide

Cat. No. B5774625
M. Wt: 263.29 g/mol
InChI Key: DELZDGQMYLAEGA-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-3-[(2-methyl-3-furoyl)hydrazono]butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine and biotechnology. This compound is a hydrazone derivative that has been synthesized using a variety of methods. In

Scientific Research Applications

N-allyl-3-[(2-methyl-3-furoyl)hydrazono]butanamide has been studied for its potential applications in the field of medicine and biotechnology. It has been found to possess anti-inflammatory, antioxidant, and anti-cancer properties. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its potential use as a drug delivery system due to its ability to target specific cells.

Mechanism of Action

The mechanism of action of N-allyl-3-[(2-methyl-3-furoyl)hydrazono]butanamide is not fully understood. However, studies have suggested that it may work by inhibiting the production of reactive oxygen species (ROS) and inducing apoptosis in cancer cells. It has also been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that N-allyl-3-[(2-methyl-3-furoyl)hydrazono]butanamide has several biochemical and physiological effects. It has been found to reduce inflammation, oxidative stress, and cell proliferation. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in vivo.

Advantages and Limitations for Lab Experiments

One advantage of using N-allyl-3-[(2-methyl-3-furoyl)hydrazono]butanamide in lab experiments is its potential as a drug delivery system. It has been shown to target specific cells and could potentially be used to deliver drugs directly to cancer cells. However, the compound's low solubility in water and low yield in synthesis methods can make it difficult to work with in lab experiments.

Future Directions

There are several potential future directions for research on N-allyl-3-[(2-methyl-3-furoyl)hydrazono]butanamide. One direction is to further investigate its potential as a drug delivery system. Another direction is to explore its potential as a treatment for other diseases, such as neurodegenerative diseases. Additionally, more research is needed to fully understand the mechanism of action of the compound and its effects on the body.

Synthesis Methods

The synthesis of N-allyl-3-[(2-methyl-3-furoyl)hydrazono]butanamide has been achieved using a variety of methods, including the reaction of 2-methyl-3-furoic acid hydrazide with allyl bromide in the presence of potassium carbonate. Another method involves the reaction of 2-methyl-3-furoic acid hydrazide with allyl chloride in the presence of sodium hydride. The yield of the compound varies depending on the method used.

properties

IUPAC Name

2-methyl-N-[(E)-[4-oxo-4-(prop-2-enylamino)butan-2-ylidene]amino]furan-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3/c1-4-6-14-12(17)8-9(2)15-16-13(18)11-5-7-19-10(11)3/h4-5,7H,1,6,8H2,2-3H3,(H,14,17)(H,16,18)/b15-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DELZDGQMYLAEGA-OQLLNIDSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NN=C(C)CC(=O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CO1)C(=O)N/N=C(\C)/CC(=O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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